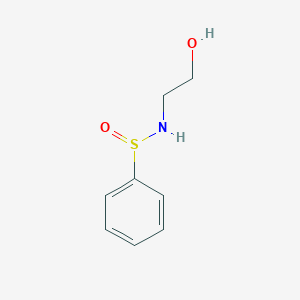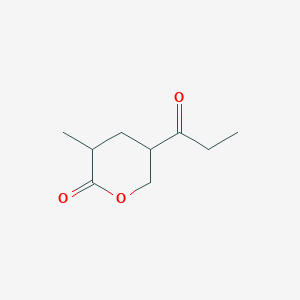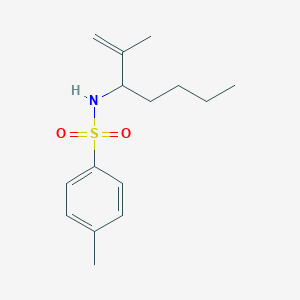
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and an aliphatic chain with a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Aliphatic Chain: The aliphatic chain with a double bond can be synthesized through various methods, such as the Wittig reaction or the use of Grignard reagents.
Attachment to the Benzene Ring: The aliphatic chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Such as Lewis acids for the Friedel-Crafts reaction.
Purification Techniques: Including distillation and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated aliphatic chain.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated aliphatic chains.
Substitution Products: Various substituted sulfonamides.
科学的研究の応用
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Effects: Leading to antimicrobial activity or other biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide: Unique due to its specific aliphatic chain and sulfonamide group.
Other Sulfonamides: Such as sulfanilamide, which has different aliphatic chains and functional groups.
Uniqueness
Structural Features: The combination of a benzene ring, sulfonamide group, and aliphatic chain with a double bond makes it distinct.
Chemical Properties:
特性
CAS番号 |
90036-68-3 |
|---|---|
分子式 |
C15H23NO2S |
分子量 |
281.4 g/mol |
IUPAC名 |
4-methyl-N-(2-methylhept-1-en-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-5-6-7-15(12(2)3)16-19(17,18)14-10-8-13(4)9-11-14/h8-11,15-16H,2,5-7H2,1,3-4H3 |
InChIキー |
BNFHDYURZBTLCT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=C)C)NS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



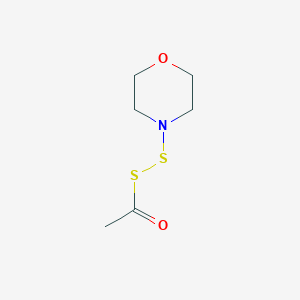
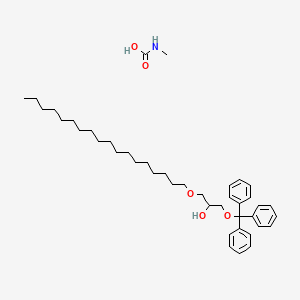
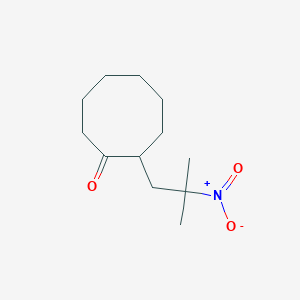

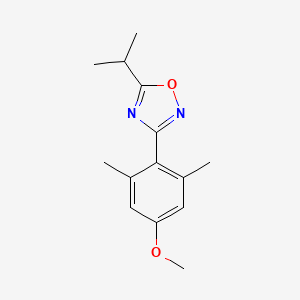
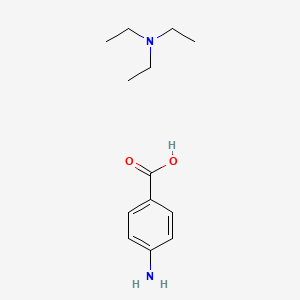
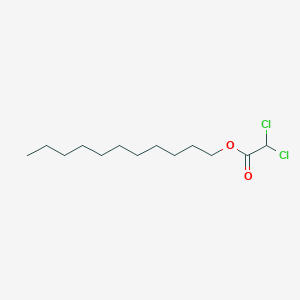
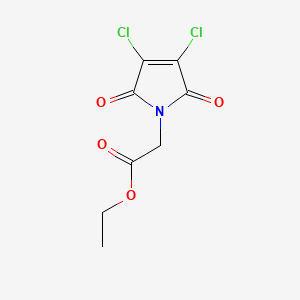
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)

